molecular formula C14H18Br2O2 B311225 2,4-Dibromophenyl 2-ethylhexanoate

2,4-Dibromophenyl 2-ethylhexanoate

Cat. No.: B311225
M. Wt: 378.1 g/mol
InChI Key: ZFWYUTYMDNCAKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dibromophenyl 2-ethylhexanoate is an organobromine ester derived from 2-ethylhexanoic acid and a brominated phenol moiety.

Properties

Molecular Formula

C14H18Br2O2

Molecular Weight

378.1 g/mol

IUPAC Name

(2,4-dibromophenyl) 2-ethylhexanoate

InChI

InChI=1S/C14H18Br2O2/c1-3-5-6-10(4-2)14(17)18-13-8-7-11(15)9-12(13)16/h7-10H,3-6H2,1-2H3

InChI Key

ZFWYUTYMDNCAKB-UHFFFAOYSA-N

SMILES

CCCCC(CC)C(=O)OC1=C(C=C(C=C1)Br)Br

Canonical SMILES

CCCCC(CC)C(=O)OC1=C(C=C(C=C1)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following compounds share the 2-ethylhexanoate moiety but differ in their counterions or ester groups:

Compound Molecular Formula Key Structural Features Primary Applications
2,4-Dibromophenyl 2-ethylhexanoate C₁₄H₁₇Br₂O₂ (estimated) Brominated aryl ester Potential flame retardant, plastic additive
Cerium(III) 2-ethylhexanoate C₂₄H₄₅CeO₆ Rare earth metal salt Catalysis, polymerization reactions
Calcium 2-ethylhexanoate C₁₆H₃₀CaO₄ Alkaline earth metal salt Plastic stabilizer, lubricant additive
2-Ethylhexyl 2-ethylhexanoate C₁₆H₃₀O₂ Branched alkyl ester Plasticizer, solvent

Physical Properties

Modelled data for selected compounds (Table 3-1, ):

Property Calcium 2-ethylhexanoate 2-Ethylhexyl 2-ethylhexanoate
Melting point (°C) Not reported -50 (estimated)
Log Kow (octanol-water) 4.7 (modelled) 7.3 (modelled)

For this compound, the bromine substituents likely increase melting point and density compared to the alkyl ester (2-ethylhexyl 2-ethylhexanoate). Its Log Kow is expected to be higher than calcium salts due to reduced polarity.

Chemical Reactivity

  • This compound: Bromine atoms may participate in electrophilic substitution or dehalogenation reactions. The ester group is susceptible to hydrolysis under acidic/basic conditions.
  • Cerium(III) 2-ethylhexanoate: Functions as a Lewis acid catalyst in oxidation and polymerization reactions due to cerium’s redox activity .
  • Calcium 2-ethylhexanoate: Acts as a stabilizer in PVC by neutralizing HCl, preventing degradation .

Environmental and Health Considerations

  • 2-Ethylhexyl 2-ethylhexanoate: Classified as low ecological hazard under CEPA due to rapid degradation .

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